molecular formula C16H12ClNO3S B2626247 3-(4-Chlorophenyl)-5-[(phenylsulfonyl)methyl]isoxazole CAS No. 106807-86-7

3-(4-Chlorophenyl)-5-[(phenylsulfonyl)methyl]isoxazole

Cat. No. B2626247
CAS RN: 106807-86-7
M. Wt: 333.79
InChI Key: HXTLFOXVPLJBSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Isoxazoles, including “3-(4-Chlorophenyl)-5-[(phenylsulfonyl)methyl]isoxazole”, can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as IR, 1H NMR, 13C NMR, CHN analysis, and single-crystal X-ray Crystallography .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be analyzed using various techniques. Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .

Scientific Research Applications

Metalation and Electrophilic Quenching of Isoxazoles

  • Isoxazoles bearing electron-withdrawing groups, such as in the compound of interest, have applications in the synthesis of thioalkyl derivatives, demonstrating their utility in creating structurally diverse molecules (Balasubramaniam, Mirzaei, & Natale, 1990).

Structure Determination and Docking Studies

  • The structural elucidation of isoxazole derivatives, similar to the compound , has been achieved through X-ray crystallography. These studies are crucial for understanding molecular interactions, especially in the field of drug design (Al-Hourani et al., 2015).

Ring Expansion Reactions

  • 3-(4-Chlorophenyl)-5-[(phenylsulfonyl)methyl]isoxazole is a potential precursor in ring expansion reactions, which are significant in synthesizing complex heterocyclic structures (Harada et al., 1993).

Tautomerism Studies

  • Research on tautomerism in isoxazoles, including compounds with similar structures, helps in understanding their chemical properties and reactions, which is vital for designing new materials and pharmaceuticals (Boulton & Katritzky, 1961).

Synthesis and Biological Activity

  • Isoxazole derivatives have been synthesized and tested for various biological activities, including antimicrobial and antitubercular properties. This highlights the potential of such compounds in therapeutic applications (Popat et al., 2004).

Synthesis from Methyl Phenyl Sulfone

  • Methyl phenyl sulfone is used to synthesize pharmaceutically important heteroaromatics, including isoxazole derivatives. This demonstrates the versatility of such compounds in pharmaceutical synthesis (Yokoyama, Tsuji, & Imamoto, 1984).

Safety and Hazards

The safety data sheet (SDS) for “3-(4-Chlorophenyl)-5-[(phenylsulfonyl)methyl]isoxazole” can be viewed and downloaded for free at Echemi.com . The SDS provides information about the hazards of the chemical and how to handle it safely.

properties

IUPAC Name

5-(benzenesulfonylmethyl)-3-(4-chlorophenyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3S/c17-13-8-6-12(7-9-13)16-10-14(21-18-16)11-22(19,20)15-4-2-1-3-5-15/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTLFOXVPLJBSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=CC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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